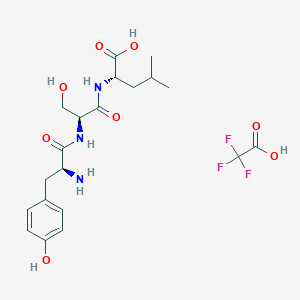
Tyroserleutide (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyroserleutide (TFA) est un tripeptide composé de trois acides aminés : la tyrosine, la sérine et la leucine. Il est dérivé de la rate de porc et a montré des propriétés antitumorales significatives. Ce composé est connu pour sa faible masse moléculaire, sa structure simple, sa non-immunogénicité, sa spécificité, ses effets secondaires minimes et sa facilité de synthèse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Tyroserleutide (TFA) peut être synthétisé en utilisant des techniques standard de synthèse peptidique. Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante. La synthèse commence généralement par la protection du groupe amino de la tyrosine, suivie du couplage de la sérine et de la leucine en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS). Le produit final est ensuite déprotégé et purifié par chromatographie liquide haute performance (HPLC) .
Méthodes de production industrielle
Dans un environnement industriel, la production de Tyroserleutide (TFA) implique la synthèse peptidique à grande échelle en utilisant des synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement élevé et une pureté élevée, avec des mesures de contrôle qualité strictes pour garantir la constance et l’efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Tyroserleutide (TFA) subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle de la tyrosine peut être oxydé pour former des quinones.
Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques.
Substitution : Les groupes amino et hydroxyle peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.
Substitution : Conditions impliquant des nucléophiles tels que les amines ou les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels modifiés, ce qui peut affecter l’activité biologique de Tyroserleutide (TFA) .
Applications de la recherche scientifique
Tyroserleutide (TFA) a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et des voies de signalisation cellulaire.
Médecine : Exploré pour ses propriétés antitumorales, en particulier dans le traitement du carcinome hépatocellulaire et d’autres cancers
Industrie : Utilisé dans le développement de thérapies et d’outils diagnostiques à base de peptides.
Applications De Recherche Scientifique
Tyroserleutide (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its antitumor properties, particularly in the treatment of hepatocellular carcinoma and other cancers
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mécanisme D'action
Tyroserleutide (TFA) exerce ses effets en activant le système monocyte-macrophage, ce qui améliore l’activité antitumorale des macrophages. Il stimule la sécrétion d’effecteurs cytotoxiques tels que l’interleukine-1β, le facteur de nécrose tumorale-α et l’oxyde nitrique. Ces effecteurs jouent un rôle crucial dans l’inhibition de la prolifération des cellules tumorales et l’induction de l’apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Leuprolide : Un peptide synthétique utilisé dans le traitement des cancers hormono-sensibles.
Goseréline : Un autre peptide synthétique avec des applications en thérapie anticancéreuse.
Buseréline : Utilisé à des fins similaires à celles de la leuprolide et de la goseréline.
Unicité de Tyroserleutide (TFA)
Tyroserleutide (TFA) se démarque par sa faible masse moléculaire, sa structure simple et ses effets secondaires minimes. Contrairement à d’autres peptides, il est non immunogène et hautement spécifique dans son action, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Propriétés
Formule moléculaire |
C20H28F3N3O8 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N3O6.C2HF3O2/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;3-2(4,5)1(6)7/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);(H,6,7)/t13-,14-,15-;/m0./s1 |
Clé InChI |
YUBDOPZMLWMWCV-WDTSGDEMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


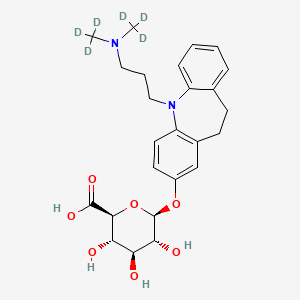
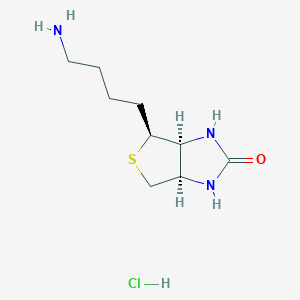
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
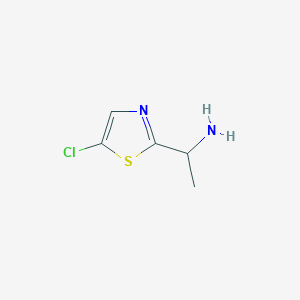
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
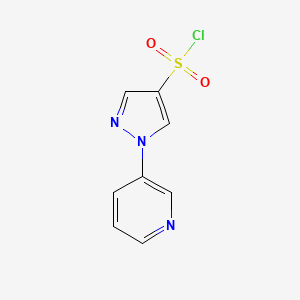
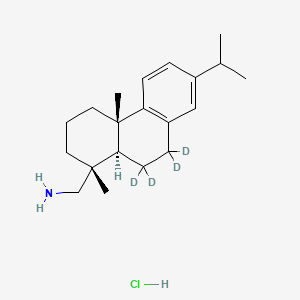
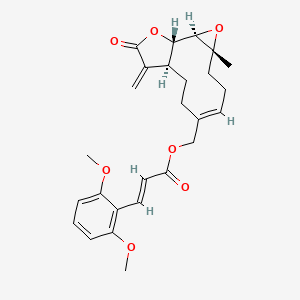
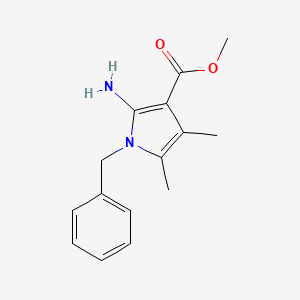
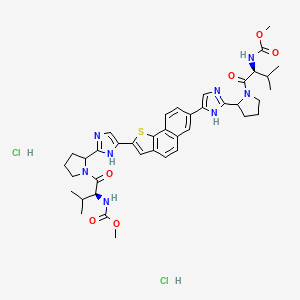
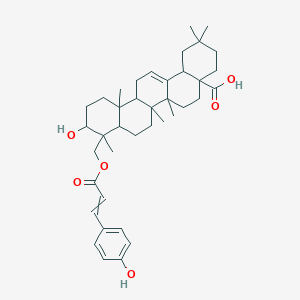
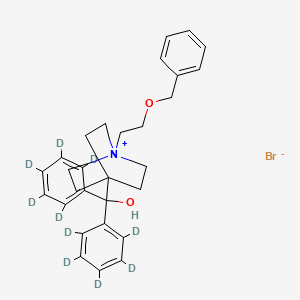
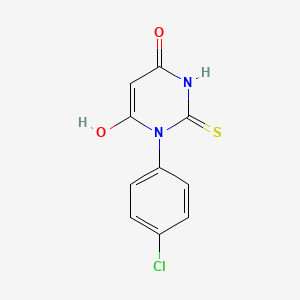
![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
